Product packaging for 1-Cyclopentyl-1-cyclopentanol(Cat. No.:)

1-Cyclopentyl-1-cyclopentanol

Cat. No.: B8302435
M. Wt: 154.25 g/mol
InChI Key: FAGXGCNYHMUVIV-UHFFFAOYSA-N
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Description

Contextual Significance of Dicycloalkyl Tertiary Alcohols in Synthetic Chemistry

Dicycloalkyl tertiary alcohols, a class of compounds to which 1-cyclopentyl-1-cyclopentanol belongs, are characterized by a hydroxyl group attached to a carbon atom that is part of two separate ring systems. These structures are of interest in synthetic chemistry for several reasons:

Steric Hindrance: The bulky dicycloalkyl groups create significant steric hindrance around the hydroxyl group. This can influence the regioselectivity and stereoselectivity of subsequent reactions.

Carbocation Stability: The tertiary nature of the alcohol leads to the formation of a relatively stable tertiary carbocation upon dehydration or in other reactions proceeding through a carbocation intermediate. This stability can direct reaction pathways.

Scaffold for Complex Molecules: These alcohols can serve as foundational scaffolds for the synthesis of more intricate molecules, including those with potential biological activity.

The synthesis of such alcohols often involves the reaction of a cyclic ketone with a cyclic Grignard reagent or organolithium reagent. For instance, dicyclopentylmethanol can be synthesized from the reaction of a Grignard reagent with a carbonyl compound. numberanalytics.com

Structural Classification and Research Landscape of Multi-Cyclic Alcohol Systems

Multi-cyclic alcohol systems encompass a broad range of compounds containing two or more rings and at least one hydroxyl group. They can be classified based on several criteria:

Number and Size of Rings: Systems can be bicyclic, tricyclic, or polycyclic, with varying ring sizes (e.g., cyclopropane, cyclobutane, cyclopentane (B165970), cyclohexane).

Position of the Hydroxyl Group: The hydroxyl group can be located on one of the rings or on a substituent attached to the ring system.

Relationship between Rings: The rings can be fused, spiro, or bridged.

Cyclic alcohols, in general, are crucial in organic synthesis and as industrial raw materials. mmsl.czresearchgate.net For example, cyclohexanol (B46403) is a key industrial chemical. mmsl.czresearchgate.net Many naturally occurring substances, such as monoterpenes, are cyclic alcohols. mmsl.czresearchgate.net The reactivity of cyclic alcohols can be influenced by their structure; for instance, secondary cyclic alcohols can be oxidized to ketones. mmsl.cz

Historical Development and Evolution of Related Organic Alcohol Chemistry

The understanding and synthesis of alcohols, including complex structures like this compound, is built upon foundational discoveries in organic chemistry.

A pivotal moment was the development of the Grignard reaction by Victor Grignard in 1900. thermofisher.comwikipedia.org This reaction, which utilizes organomagnesium halides (Grignard reagents) to form new carbon-carbon bonds, became a versatile method for synthesizing primary, secondary, and tertiary alcohols from carbonyl compounds. numberanalytics.comthermofisher.comebsco.com The reaction's discovery was so significant that Grignard was awarded the Nobel Prize in Chemistry in 1912. ebsco.combritannica.com

Another important historical method is the Meerwein-Ponndorf-Verley (MPV) reduction , discovered independently by Hans Meerwein, Rudolf Schmidt, and Albert Verley in 1925. wikipedia.orgnumberanalytics.com This reaction reduces ketones and aldehydes to their corresponding alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol. wikipedia.orgsciencemadness.org The MPV reduction is valued for its high chemoselectivity, meaning it can selectively reduce a carbonyl group without affecting other functional groups like alkenes or alkynes. numberanalytics.comsciencemadness.org

These and other synthetic methods have been instrumental in the ability of chemists to create a vast array of alcohol-containing molecules, including the dicycloalkyl tertiary alcohol at the heart of this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O B8302435 1-Cyclopentyl-1-cyclopentanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

1-cyclopentylcyclopentan-1-ol

InChI

InChI=1S/C10H18O/c11-10(7-3-4-8-10)9-5-1-2-6-9/h9,11H,1-8H2

InChI Key

FAGXGCNYHMUVIV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2(CCCC2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Cyclopentyl 1 Cyclopentanol

Organometallic Reagent-Mediated Carbon-Carbon Bond Formation

The creation of the central carbon-carbon single bond in 1-Cyclopentyl-1-cyclopentanol is most effectively achieved through the nucleophilic addition of a cyclopentyl organometallic species to a cyclopentanone (B42830) substrate. This class of reactions is fundamental in synthetic organic chemistry for constructing complex carbon skeletons from simpler precursors.

Grignard Reagent Addition to Cyclopentanone Substrates

The Grignard reaction is a cornerstone for the synthesis of this compound. The reaction involves the nucleophilic attack of a cyclopentylmagnesium halide (a Grignard reagent) on the electrophilic carbonyl carbon of cyclopentanone. This is followed by an acidic workup to protonate the resulting alkoxide, yielding the final tertiary alcohol product.

Stoichiometric Conditions: The traditional Grignard synthesis of this compound is inherently a stoichiometric process, requiring at least one equivalent of the cyclopentylmagnesium halide for each equivalent of cyclopentanone. The magnesium atom coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the cyclopentyl group.

Catalytic Conditions: Modern advancements have introduced catalytic approaches to improve the efficiency and reduce the side reactions often associated with highly reactive Grignard reagents. While the Grignard reagent itself is consumed stoichiometrically, catalytic additives can promote the desired 1,2-addition over competing pathways like enolization and reduction.

Noteworthy catalytic systems include:

Metal-Free Catalysis: A combination of a quaternary ammonium salt, such as tetrabutylammonium chloride (NBu4Cl), and an organic base can serve as a catalytic system. This approach enhances the efficiency of the addition by shifting the Schlenk equilibrium to favor more reactive dimeric Grignard species, which proceed through a six-membered transition state organic-chemistry.org.

Zinc(II)-Catalyzed Additions: The use of catalytic amounts of zinc salts can minimize side reactions. This has proven effective for the racemic addition of Grignard reagents to ketones mmu.ac.uk.

Copper(I)-Catalyzed Systems: For asymmetric variants, chiral catalysts based on copper(I) have been successfully employed for the addition of Grignard reagents to ketones, enabling the synthesis of chiral tertiary alcohols mmu.ac.uk.

To maximize the yield of this compound and enhance selectivity, several reaction parameters must be carefully controlled.

Temperature: Low temperatures are critical for controlling the reactivity of the Grignard reagent. Conducting the reaction at cryogenic temperatures, such as -40 °C or -78 °C, is essential to disfavor side reactions and ensure that the nucleophilic addition is the primary reaction pathway mit.edu.

Solvent: The choice of solvent is crucial as it solvates the Grignard reagent, influencing its reactivity. While traditional solvents like diethyl ether (Et2O) and tetrahydrofuran (THF) are common, alternative "green" solvents such as cyclopentyl methyl ether (CPME) have been systematically studied and shown to be effective and recyclable d-nb.inforesearchgate.net.

Magnesium Activation: The initiation of the Grignard reagent formation can be challenging. The surface of the magnesium metal often requires activation to remove the passivating oxide layer. Chemical activators like molecular iodine or 1,2-dibromoethane are commonly used. More recently, diisobutylaluminum hydride (DIBALH) has been identified as a highly effective activator, particularly in CPME solvent d-nb.info.

The following table summarizes key optimization parameters for the Grignard synthesis of this compound.

ParameterCondition/ReagentPurpose
Temperature Cryogenic (-40 °C to -78 °C)Minimize side reactions (e.g., enolization, reduction)
Solvent Diethyl ether, THF, CPMESolvate and stabilize the Grignard reagent
Mg Activator I₂, 1,2-dibromoethane, DIBALHInitiate the formation of the Grignard reagent
Additives NBu₄Cl, diglymeEnhance reaction rate and suppress side reactions

Catalytic Hydrogenation and Reductive Coupling Strategies

Catalytic hydrogenation represents a fundamental and widely employed method for the reduction of ketones to their corresponding alcohols. This approach involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst to add across the carbonyl double bond of Di-cyclopentyl Ketone.

Reductive strategies for forming this compound are centered on the efficient conversion of the Di-cyclopentyl Ketone precursor. The choice of catalyst and reaction conditions is crucial for achieving high yields and purity. While direct catalytic hydrogenation using H₂ is a primary method, other reductive techniques, such as transfer hydrogenation, offer alternative pathways with distinct advantages in terms of operational simplicity and selectivity.

Stereoselective Reductions of Di-cyclopentyl Ketone Precursors

A critical aspect of alcohol synthesis is the control of stereochemistry. However, in the reduction of the Di-cyclopentyl Ketone precursor to form this compound, no new chiral center is generated at the carbinol carbon. This is due to the symmetrical nature of the substrate, where the two substituents attached to the carbonyl carbon are identical cyclopentyl groups.

While the target molecule itself is achiral, the principles of stereoselective reduction are vital in the broader context of ketone chemistry. If an unsymmetrical precursor, such as an alkyl cyclopentyl ketone, were used, controlling the stereochemistry would be paramount. In such cases, asymmetric catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands (e.g., BINAP), are employed. These catalysts create a chiral environment around the ketone, directing the addition of hydrogen from a specific face and leading to the preferential formation of one enantiomer of the alcohol. The effectiveness of such a process is measured by the enantiomeric excess (e.e.).

Transfer Hydrogenation Approaches for Alcohol Formation

Transfer hydrogenation is an increasingly popular alternative to methods using pressurized hydrogen gas. This technique involves the transfer of hydrogen from a donor molecule, such as isopropanol or formic acid, to the ketone, mediated by a catalyst. The Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide catalyst and an alcohol as the hydrogen donor, is a classic example of this approach.

Modern transfer hydrogenation reactions often employ transition metal catalysts, which offer higher activity and broader substrate scope. Catalysts based on ruthenium and rhodium are particularly effective for the reduction of various ketones. These reactions are typically performed under milder conditions than high-pressure hydrogenation, enhancing their operational safety and simplicity. For the synthesis of this compound, Di-cyclopentyl Ketone would be treated with a suitable hydrogen donor in the presence of the catalyst.

Catalyst SystemHydrogen DonorSubstrateYield (%)Time (h)
RuCl₂(PPh₃)₃IsopropanolCyclohexanone982
[Rh(cod)Cl]₂ / Chiral DiamineFormic Acid/TriethylamineAcetophenone9512
Al(Oi-Pr)₃ (MPV)Isopropanol4-tert-Butylcyclohexanone>9024

This table presents data for analogous ketone reductions to illustrate typical conditions and yields for transfer hydrogenation.

Multi-Component Reactions and Cascade Syntheses

While multi-component reactions (MCRs), which combine three or more starting materials in a single step, are not a conventional route for synthesizing a simple symmetrical alcohol like this compound, the principles of cascade synthesis offer a plausible advanced pathway. A cascade reaction involves a sequence of transformations that occur in one pot without the isolation of intermediates, thereby increasing efficiency and reducing waste.

A hypothetical cascade synthesis for this compound could commence from cyclopentanone.

Aldol Condensation: Under basic or acidic conditions, two molecules of cyclopentanone could undergo a self-aldol condensation to form the α,β-unsaturated ketone, 2-cyclopentylidenecyclopentan-1-one.

Tandem Reduction: A subsequent one-pot, two-step reduction sequence would yield the final product. First, a chemoselective conjugate reduction (1,4-addition of hydride) would saturate the carbon-carbon double bond to produce Di-cyclopentyl Ketone. This would be immediately followed by the reduction of the carbonyl group (1,2-addition of hydride) to afford this compound.

This cascade approach, combining condensation and tandem reduction steps, streamlines the synthesis from a simple precursor into a single, efficient operation.

Sustainable and Green Chemistry Approaches in Synthesis

Solvent-Free and Aqueous Medium Reaction Systems

Performing reactions in water or without any solvent (neat conditions) significantly reduces the environmental impact of a chemical process. Several methods have been developed for the reduction of ketones under these green conditions.

Solvent-free reductions can be achieved by grinding the ketone with a solid reducing agent and a catalyst. orgchemres.org For instance, sodium cyanoborohydride (NaBH₃CN) in the presence of Tonsil clay, an acidic bentonite clay, can effectively reduce ketones at room temperature without a solvent. orgchemres.org Another approach utilizes wet silica gel as a neutral medium for reductions with NaBH₃CN, which can be accelerated by heating or microwave irradiation. scispace.com These solid-supported, solvent-free methods simplify the workup procedure, as the product can often be isolated by simple filtration and evaporation.

Reagent SystemConditionSubstrate ExampleYield (%)Time
NaBH₃CN / Tonsil ClaySolvent-Free, GrindingBenzophenone98%10 min
NaBH₃CN / Wet SiO₂Solvent-Free, 70-80°CAcetophenone95%3 h
NaBH₃CN / Wet SiO₂Solvent-Free, MicrowaveAcetophenone96%40 sec

This table showcases results from green, solvent-free reduction methods for representative ketones. orgchemres.orgscispace.com

Heterogeneous Catalyst Development for Improved Efficiency

For the hydrogenation of Di-cyclopentyl Ketone, catalysts consisting of metal nanoparticles supported on solid materials are highly effective. Metal-Organic Frameworks (MOFs), such as MIL-101, have been used as supports for palladium nanoparticles (Pd@MIL-101). researchgate.netuni-bayreuth.de These materials exhibit high catalytic activity for the solvent-free reduction of various ketones. researchgate.netuni-bayreuth.de The uniform, porous structure of the MOF ensures high dispersion of the metal nanoparticles, maximizing the available catalytic surface area. Bimetallic nanoparticles, such as PdNi supported in MOFs, have also shown synergistic effects, enabling the reduction of sterically hindered or aliphatic ketones that are less reactive with monometallic catalysts. uni-bayreuth.de

CatalystSubstrateConditionsConversion (%)Reusability
Pd@MIL-101(Cr)PropiophenoneSolvent-Free, H₂ (50 bar), 70°C>99High
Pd₃Ni₂@MIL-101(Cr)CyclohexanoneSolvent-Free, H₂ (50 bar), 70°C~85Stable for 10 cycles

This table highlights the performance and reusability of advanced heterogeneous catalysts in analogous ketone reduction reactions. uni-bayreuth.de

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Cyclopentyl 1 Cyclopentanol

Transformations of the Tertiary Alcohol Functionality

The chemical behavior of 1-Cyclopentyl-1-cyclopentanol is largely dictated by its tertiary alcohol functional group. This structural feature, where the hydroxyl-bearing carbon is bonded to three other carbon atoms, imparts distinct reactivity, particularly in elimination and oxidation reactions. The absence of a hydrogen atom on the carbinol carbon and the inherent stability of the corresponding tertiary carbocation are key factors governing its transformation pathways.

Oxidation Processes

The oxidation of alcohols is a fundamental transformation in organic synthesis. However, the reactivity of an alcohol towards oxidation is highly dependent on its classification as primary, secondary, or tertiary.

Tertiary alcohols, including this compound, are generally resistant to oxidation under standard conditions. byjus.comlibretexts.org Common oxidizing agents such as chromic acid (H2CrO4), pyridinium chlorochromate (PCC), and potassium permanganate (KMnO4) are ineffective at oxidizing tertiary alcohols. byjus.com

The ketone analogue of this compound is Dicyclopentyl ketone . The direct conversion of the tertiary alcohol to this ketone is not a standard or selective laboratory procedure. Such a transformation would necessitate the cleavage of a carbon-carbon bond, which is energetically unfavorable compared to the cleavage of a C-H bond. While extremely powerful oxidizing agents, such as ruthenium tetroxide (RuO4), can cleave C-C bonds, these reactions are typically harsh, difficult to control, and not selective, leading to a mixture of degradation products rather than the desired ketone. youtube.com Therefore, the "selective oxidation" of this compound to Dicyclopentyl ketone is not considered a viable synthetic route. The ketone is instead prepared through other methods, such as the reaction of organometallic reagents with appropriate precursors.

Table 2: Reactivity of this compound with Common Oxidizing Agents
Oxidizing AgentTypical ApplicationReactivity with Tertiary Alcohol
Potassium Dichromate (K₂Cr₂O₇) / H₂SO₄Oxidizes 1° and 2° alcoholsNo Reaction libretexts.org
Pyridinium Chlorochromate (PCC)Oxidizes 1° alcohols to aldehydes, 2° alcohols to ketonesNo Reaction
Potassium Permanganate (KMnO₄)Strongly oxidizes 1° and 2° alcoholsNo Reaction (under mild conditions) byjus.com
Ruthenium Tetroxide (RuO₄)Very strong oxidant, cleaves C=C and C-C bondsPotential for C-C bond cleavage/degradation, not selective youtube.com

The inertness of tertiary alcohols to oxidation is rooted in their fundamental structure. The widely accepted mechanism for the oxidation of primary and secondary alcohols by chromate-based reagents involves two key steps:

Formation of a chromate ester from the alcohol and the chromium(VI) reagent.

Elimination of the chromium species, which involves the removal of the hydrogen atom from the carbinol carbon by a base. This step is analogous to an E2 elimination, where the C-H bond breaks and the C=O double bond forms. libretexts.org

In a tertiary alcohol like this compound, the first step (formation of a chromate ester) can occur. However, the second and crucial step is impossible because there is no hydrogen atom on the carbinol carbon to be removed. libretexts.org The alternative, breaking a much stronger and less acidic C-C bond, would require a significantly higher activation energy that is not achievable with standard oxidizing agents. This mechanistic requirement explains the profound difference in reactivity between tertiary alcohols and their primary and secondary counterparts. Any reaction that would lead to the ketone analogue would have to proceed through a different, high-energy pathway involving C-C bond scission, which is characteristic of combustion or degradation rather than selective synthesis.

Nucleophilic Substitution Reactions and Rearrangements

Nucleophilic substitution reactions of this compound are expected to proceed through an S(_N)1 mechanism due to the steric hindrance around the tertiary carbon center and the stability of the resulting carbocation.

The initial step in acid-catalyzed nucleophilic substitution or elimination reactions of this compound is the protonation of the hydroxyl group to form a good leaving group, water. Subsequent departure of water generates the 1-cyclopentylcyclopentyl carbocation.

The stability of this tertiary carbocation is a key factor in determining the reaction pathways. Tertiary carbocations are significantly more stable than their secondary or primary counterparts due to the electron-donating inductive effects of the alkyl groups attached to the positively charged carbon. In the case of the 1-cyclopentylcyclopentyl carbocation, the two cyclopentyl rings contribute to the dispersal of the positive charge, enhancing its stability.

Comparative stability of related carbocations is presented in the table below, illustrating the general trend of increasing stability with increased substitution.

Carbocation TypeRelative Stability
PrimaryLeast Stable
SecondaryModerately Stable
TertiaryMost Stable
1-Cyclopentylcyclopentyl (Tertiary) High

This table illustrates the general stability trend of carbocations. The 1-cyclopentylcyclopentyl carbocation is a tertiary carbocation and is therefore expected to be relatively stable, facilitating reactions that proceed through its formation.

Carbocation intermediates involving cycloalkyl systems are prone to rearrangements that can lead to ring expansion or contraction, driven by the desire to relieve ring strain and/or form a more stable carbocation. While a five-membered ring like cyclopentane (B165970) is relatively stable, the formation of a carbocation adjacent to it can initiate such rearrangements.

In the context of the 1-cyclopentylcyclopentyl carbocation, a rearrangement could theoretically occur where one of the cyclopentyl rings expands to a more stable cyclohexyl ring. This type of rearrangement, known as a pinacol rearrangement, is common in 1,2-diols under acidic conditions and can also occur in other systems capable of forming carbocations adjacent to a strained ring. For this compound, a Wagner-Meerwein rearrangement could occur, involving the migration of a carbon-carbon bond from one of the cyclopentyl rings to the carbocation center. This would result in a spirocyclic intermediate that could then rearrange to a more stable system.

However, without specific experimental data for this compound, the exact products and the extent of such rearrangements remain speculative. The relative stability of the initial tertiary carbocation may disfavor rearrangement compared to systems with less stable initial carbocations.

Esterification and Etherification Reactions

Esterification: The reaction of this compound with carboxylic acids to form esters is expected to be slow under standard Fischer esterification conditions (acid catalyst) due to the steric hindrance of the tertiary alcohol. The approach of the carboxylic acid to the sterically crowded tertiary carbon is impeded. More reactive acylating agents, such as acid anhydrides or acyl chlorides, in the presence of a non-nucleophilic base (e.g., pyridine), would likely be more effective for the synthesis of the corresponding esters.

Etherification: The formation of ethers from this compound can be approached in a few ways. Acid-catalyzed dehydration of this compound would likely lead to the formation of 1-cyclopentylcyclopentene as the major product rather than a symmetrical ether. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, would be a more controlled method for preparing unsymmetrical ethers. To synthesize an ether from this compound using this method, it would first be converted to its alkoxide by a strong base. However, due to the steric hindrance of the tertiary alkoxide, its reaction with a primary alkyl halide would be favored to minimize competing elimination reactions.

Reaction TypeReactantsExpected ProductNotes
EsterificationThis compound + Acetic Anhydride1-Cyclopentylcyclopentyl acetatePyridine or another base is typically used as a catalyst.
Etherification (Williamson)Sodium 1-cyclopentylcyclopentoxide + Methyl Iodide1-Methoxy-1-cyclopentylcyclopentaneThe use of a primary alkyl halide is crucial to favor substitution over elimination.

This table provides hypothetical examples of esterification and etherification reactions involving this compound based on general principles of organic reactivity for tertiary alcohols.

Reactivity of the Cyclopentyl Ring Systems

The cyclopentyl rings in this compound are generally unreactive saturated hydrocarbons. However, under specific conditions, they can undergo functionalization or ring-opening reactions.

Functionalization of the Cyclopentyl Moiety

Direct functionalization of the C-H bonds of the cyclopentyl rings is challenging due to their low reactivity. Such transformations typically require highly reactive reagents or catalytic systems. Methods for the functionalization of cycloalkanes often involve radical halogenation or transition-metal-catalyzed C-H activation.

In the presence of a radical initiator and a halogen source (e.g., NBS), allylic or benzylic C-H bonds are preferentially halogenated. Since the cyclopentyl rings in this compound lack such activated positions, radical halogenation would likely be unselective, leading to a mixture of halogenated products at various positions on both rings.

Modern methods involving transition-metal catalysis have shown promise for the selective functionalization of C-H bonds in alkanes, but specific applications to this compound have not been reported.

Ring-Opening Reactions Under Controlled Conditions

Ring-opening of a cyclopentane ring requires significant energy input as it is a relatively stable cycloalkane. Such reactions are typically carried out under harsh conditions, for example, using strong Lewis acids or transition metal catalysts at elevated temperatures. These reactions often proceed via cleavage of a carbon-carbon bond to form an acyclic product. For a substituted cyclopentane like one of the rings in this compound, ring-opening would likely lead to a complex mixture of products and is not a common or synthetically useful transformation under controlled laboratory conditions.

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics provides insights into the rates of chemical processes, while thermodynamics helps in understanding the energy changes and equilibrium positions of these reactions. For this compound, key reactions would include dehydration and oxidation, with their kinetics and thermodynamics being influenced by factors such as temperature, solvent, and the presence of catalysts.

The kinetics of reactions involving this compound, such as acid-catalyzed dehydration, can be expected to follow mechanisms common to other tertiary alcohols. The rate of these reactions is influenced by the stability of the intermediates formed.

Acid-Catalyzed Dehydration:

The acid-catalyzed dehydration of this compound would likely proceed through an E1 (elimination, unimolecular) mechanism. The key steps are:

Protonation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. In the presence of an acid catalyst (like H₃O⁺), it gets protonated to form a good leaving group, water. This is typically a fast and reversible step.

Formation of a Carbocation: The loss of a water molecule from the protonated alcohol leads to the formation of a tertiary carbocation. This is generally the rate-determining step of the reaction. The stability of this tertiary carbocation, being bonded to two cyclopentyl groups, would make this step relatively facile compared to the dehydration of secondary or primary alcohols.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of an alkene.

Table 1: Postulated Kinetic Parameters for the Dehydration of this compound (Illustrative)

Reaction StepRate LawActivation Energy (Ea)Frequency Factor (A)
Carbocation FormationRate = k[Protonated Alcohol]ModerateHigh
DeprotonationRate = k[Carbocation][Base]LowHigh

Note: The values in this table are illustrative and based on general principles of alcohol dehydration. Specific experimental values for this compound are not available.

Studies on analogous compounds, like cyclohexanol (B46403), show that dehydration can be achieved in high-temperature water without added catalysts, forming cyclohexene as the major product. psu.edu This suggests that under specific conditions, water itself can act as both a reactant and a catalyst. psu.edu Computational modeling using density functional theory (DFT) has also been employed to understand the kinetics of acid-catalyzed alcohol dehydration in various solvents. psu.edunsf.gov

Thermodynamic analysis of reactions involving this compound would provide information on the feasibility and extent of these reactions. Key thermodynamic parameters include enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Dehydration Reaction:

The dehydration of an alcohol to form an alkene and water is an endothermic process (positive ΔH) because a C-O and a C-H bond are broken, while a C=C and an O-H bond are formed. However, the reaction leads to an increase in the number of molecules (one molecule of alcohol gives one molecule of alkene and one molecule of water), resulting in a positive change in entropy (ΔS).

The spontaneity of the reaction is determined by the Gibbs free energy change (ΔG = ΔH - TΔS). At low temperatures, the enthalpy term dominates, and the reaction is not spontaneous. However, at higher temperatures, the TΔS term becomes more significant, making ΔG negative and favoring the formation of the products.

Equilibrium studies on the dehydrogenation of related alcohols, such as cyclopentanol (B49286), have been conducted to determine the thermodynamic properties of the reaction. nist.gov For instance, thermodynamic data for cyclopentanol is available in the NIST Chemistry WebBook. nist.govnist.gov While direct thermodynamic data for this compound is not present, the principles governing its reactions would be similar.

Table 2: Estimated Thermodynamic Parameters for the Dehydration of this compound (Illustrative)

Thermodynamic ParameterExpected ValueJustification
Enthalpy of Reaction (ΔH)PositiveBond breaking requires more energy than bond formation.
Entropy of Reaction (ΔS)PositiveIncrease in the number of moles of products.
Gibbs Free Energy (ΔG)Temperature DependentBecomes more negative (spontaneous) at higher temperatures.

Note: This table presents expected trends based on general chemical principles. Actual values would require experimental determination.

The study of cyclopentanone (B42830) oxidation intermediates also provides insights into the thermodynamics of related cyclic compounds, where parameters like enthalpy of formation are calculated using computational methods. acs.org

Research on Derivatives and Analogues of 1 Cyclopentyl 1 Cyclopentanol

Synthesis and Chemical Behavior of Substituted 1-Cyclopentyl-1-cyclopentanols

The synthesis of substituted 1-cyclopentyl-1-cyclopentanols is most commonly achieved through the Grignard reaction. This method involves reacting a substituted cyclopentylmagnesium halide with a substituted cyclopentanone (B42830), or a substituted cyclopentylmagnesium halide with cyclopentanone, or cyclopentylmagnesium bromide with a substituted cyclopentanone. This versatile approach allows for the introduction of a wide range of alkyl and other functional groups onto either of the cyclopentyl rings.

One documented synthetic pathway involves a two-step process to produce alkyl-substituted derivatives. google.com First, an aldol condensation between cyclopentanone and an aldehyde (such as valeraldehyde) yields an α,β-unsaturated ketone (e.g., 2-pentylidene-cyclopentanone). This intermediate is then hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to produce a 2-alkyl-cyclopentanone. Subsequent reaction of this substituted ketone with a Grignard reagent, like methylmagnesium chloride, yields the desired substituted 1-cyclopentyl-1-cyclopentanol, for instance, 1-methyl-2-pentyl-cyclopentanol. google.com

The chemical behavior of these substituted derivatives is largely dictated by the nature and position of the substituents. For example, the presence of alkyl groups can introduce steric hindrance that may influence the rates of subsequent reactions involving the hydroxyl group. Dehydration reactions of these tertiary alcohols, typically under acidic conditions, would be expected to yield a mixture of isomeric alkenes, with the product distribution governed by Zaitsev's rule and steric factors.

Table 1: Synthesis of Substituted this compound Derivatives

Derivative NamePrecursorsKey ReagentsReaction Type
1-Methyl-2-pentyl-cyclopentanol2-Pentyl-cyclopentanone, Methylmagnesium chlorideTetrahydrofuran (THF)Grignard Reaction
1-Ethyl-2-cyclopentylmethyl-cyclopentanol2-Cyclopentylmethyl-cyclopentanone, Ethylmagnesium bromideNot specifiedGrignard Reaction
2-Butyl-1-vinyl-cyclopentanol2-Butyl-cyclopentanone, Vinylmagnesium bromideNot specifiedGrignard Reaction

Data sourced from patent information describing similar preparations. google.com

Investigation of Analogues with Varying Cycloalkyl Ring Sizes

Investigations into analogues of this compound with different cycloalkyl ring sizes provide insight into how ring strain and steric bulk affect reactivity. The synthesis of these compounds, such as 1-cyclobutyl-1-cyclopentanol or 1-cyclohexyl-1-cyclopentanol, generally follows the standard Grignard synthesis route: reacting a cycloalkylmagnesium halide with a cycloalkanone. quora.comquora.com For example, 1-cyclohexyl-1-cyclopentanol can be prepared by reacting cyclohexylmagnesium bromide with cyclopentanone.

The size of the cycloalkyl rings has a significant impact on the stability of carbocation intermediates formed during reactions such as acid-catalyzed dehydration. The rearrangement of carbocations is a notable reaction pathway in these systems. For instance, the cyclohexyl cation is known to undergo rapid rearrangement to the more stable methyl cyclopentyl cation, which could influence the product distribution in reactions starting with cyclohexyl-containing analogues. reddit.com

The reactivity of the hydroxyl group is also affected by the ring size. The bond angles and steric accessibility of the reaction center change with ring size, which can alter the kinetics of substitution and elimination reactions.

Table 2: Examples of 1-Cycloalkyl-1-cycloalkanol Analogues

Analogue NameCycloalkyl Group 1Cycloalkyl Group 2Plausible Synthetic Route
1-Cyclobutyl-1-cyclopentanolCyclobutylCyclopentylCyclobutylmagnesium bromide + Cyclopentanone
1-Cyclohexyl-1-cyclopentanolCyclohexylCyclopentylCyclohexylmagnesium bromide + Cyclopentanone
1-Cyclopentyl-1-cyclohexanolCyclopentylCyclohexylCyclopentylmagnesium bromide + Cyclohexanone
1-Cyclopropyl-1-cyclopentanolCyclopropylCyclopentylCyclopropylmagnesium bromide + Cyclopentanone

Heteroatom-Containing and Spirocyclic Derivatives

The introduction of heteroatoms (e.g., oxygen, nitrogen) into the carbocyclic rings of this compound creates heterocyclic derivatives with distinct chemical properties. For instance, an oxygen atom could be incorporated to form a tetrahydrofuranyl or a tetrahydropyranyl ring linked to the cyclopentanol (B49286) moiety. The synthesis of such compounds would typically involve multi-step sequences starting from appropriate heterocyclic precursors. These heteroatoms can influence the molecule's polarity, hydrogen bonding capacity, and reactivity.

Spirocyclic derivatives represent another important class of related structures. These compounds feature two rings connected by a single common atom. An acid-catalyzed pinacol-type rearrangement of this compound is a primary pathway to spirocyclic ketones. In this reaction, protonation of the hydroxyl group is followed by the loss of water to form a tertiary carbocation. A subsequent 1,2-alkyl shift, involving migration of one of the C-C bonds from the adjacent ring, leads to ring expansion and the formation of a spiro[4.5]decanone. The strain of the five-membered rings and the stability of the intermediate carbocations are key factors driving this rearrangement. Spirocycles are significant structural motifs found in a number of approved pharmaceuticals. nih.gov

Table 3: Potential Rearrangement Products and Derivatives

Derivative TypeExample Structure NameFormation ReactionKey Intermediate
Spirocyclic KetoneSpiro[4.5]decan-6-onePinacol RearrangementTertiary Carbocation
Dehydration Product1-CyclopentylcyclopenteneAcid-Catalyzed DehydrationTertiary Carbocation

Catalytic Studies and Applications Involving 1 Cyclopentyl 1 Cyclopentanol

Role as a Substrate in Diverse Catalytic Processes

As a sterically hindered tertiary alcohol, 1-Cyclopentyl-1-cyclopentanol is a candidate for several catalytic transformations, primarily dehydration and oxidation, although its reactivity is significantly influenced by the bulk of the cyclopentyl groups.

Catalytic Dehydration:

The acid-catalyzed dehydration of tertiary alcohols is a fundamental organic reaction that typically proceeds through an E1 mechanism involving a carbocation intermediate. In the case of this compound, protonation of the hydroxyl group followed by the loss of a water molecule would generate a tertiary carbocation. The stability of this carbocation would facilitate the reaction. Subsequent elimination of a proton from an adjacent carbon atom would lead to the formation of one or more olefinic products. The primary product would likely be 1-cyclopentylcyclopentene. Due to the steric hindrance around the carbinol carbon, this reaction would likely require forcing conditions, such as high temperatures and strong acid catalysts.

Solid acid catalysts, such as zeolites or sulfated metal oxides, could offer advantages in terms of product selectivity and catalyst recyclability. The choice of catalyst would be crucial in managing the reaction conditions and minimizing potential side reactions, such as rearrangements of the carbocation intermediate.

Catalytic Oxidation:

The oxidation of tertiary alcohols is more challenging than that of primary or secondary alcohols as it requires the cleavage of a carbon-carbon bond. nih.gov However, under certain catalytic conditions, oxidation can occur. For instance, photocatalytic oxidation on semiconductor surfaces like titanium dioxide (TiO₂) has been shown to convert tertiary alcohols. nih.gov In such a process, this compound could potentially be converted to a ketone, such as dicyclopentyl ketone, and an alkane via a disproportionation reaction. nih.gov

The following table summarizes potential catalytic transformations of this compound based on analogous reactions of other tertiary alcohols.

Catalytic Process Potential Catalyst Potential Product(s) Reaction Conditions
DehydrationSolid Acid Catalysts (e.g., Zeolites, Sulfated Zirconia)1-CyclopentylcyclopenteneHigh Temperature
OxidationPhotocatalyst (e.g., Pt/TiO₂)Dicyclopentyl ketone, Cyclopentane (B165970)UV Irradiation

Utilization as a Ligand Precursor for Metal-Catalyzed Transformations

While direct use of this compound as a ligand is unlikely due to the inert nature of the C-O-H group, it can serve as a precursor for the synthesis of bulky alkoxide ligands. Deprotonation of the alcohol with a strong base would yield the corresponding 1-cyclopentyl-1-cyclopentanolate anion. This alkoxide could then be reacted with a metal halide to form a metal alkoxide complex.

The two cyclopentyl groups would create a sterically demanding ligand environment around the metal center. The properties of such a ligand could be beneficial in several areas of catalysis:

Stabilization of Reactive Metal Centers: The bulky nature of the ligand could prevent catalyst deactivation pathways such as dimerization or aggregation.

Influencing Stereoselectivity: The chiral pocket created by the cyclopentyl groups could influence the stereochemical outcome of a catalytic reaction, potentially leading to high enantioselectivity in asymmetric catalysis.

Modulating Electronic Properties: The electron-donating nature of the alkoxide group would influence the electronic properties of the metal center, thereby affecting its catalytic activity.

The synthesis of such bulky ligands and their coordination to transition metals could open avenues for the development of novel catalysts for a range of organic transformations.

Design and Synthesis of Novel Catalysts for its Conversion

The conversion of a sterically hindered substrate like this compound presents a significant challenge for catalyst design. The active sites of the catalyst must be readily accessible to the bulky reactant.

For Dehydration Reactions:

The design of solid acid catalysts with appropriate pore architectures is critical. Mesoporous materials with large pore diameters, such as MCM-41 or SBA-15, functionalized with acid sites, would be suitable candidates. These materials would allow for the diffusion of the bulky reactant to the active sites within the pores. The nature and strength of the acid sites would also need to be carefully controlled to optimize the reaction rate and selectivity.

For Oxidation Reactions:

For catalytic oxidation, catalysts with highly exposed active sites would be necessary. For example, metal nanoparticles supported on high-surface-area materials would provide a large number of accessible active centers. The choice of both the metal and the support would be important in determining the catalytic performance. For instance, in photocatalysis, the band gap of the semiconductor support and the nature of the co-catalyst (e.g., platinum nanoparticles) would be key design parameters. nih.gov

The development of catalysts for the conversion of bulky tertiary alcohols like this compound is an active area of research, driven by the need to process increasingly complex molecules derived from biomass or other renewable feedstocks.

Advanced Spectroscopic and Computational Investigations of 1 Cyclopentyl 1 Cyclopentanol

Comprehensive Spectroscopic Characterization Methodologies

A thorough spectroscopic investigation is fundamental to unequivocally characterizing 1-Cyclopentyl-1-cyclopentanol. The following subsections detail the application of various sophisticated spectroscopic techniques to probe its molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Due to the molecule's symmetry, a simplified yet informative set of spectra is anticipated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the hydroxyl proton and the two sets of non-equivalent methylene (B1212753) protons in the cyclopentyl rings. The hydroxyl proton (OH) would likely appear as a broad singlet, with its chemical shift being solvent and concentration-dependent. The methylene protons adjacent to the carbinol carbon (α-protons) and those further away (β- and γ-protons) will present as complex multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is predicted to display three signals. The tertiary carbon atom bearing the hydroxyl group (C-1) would resonate at the lowest field. The methylene carbons of the two cyclopentyl rings would give rise to two distinct signals corresponding to the carbons alpha and beta/gamma to the point of attachment.

2D NMR Techniques: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling network between the methylene protons within the cyclopentyl rings, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom.

Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H~1.5-1.8Multiplet
~1.4-1.6Multiplet
VariableBroad Singlet
¹³C~80-85-
~35-40-
~20-25-

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Probes

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding in the condensed phase. Strong C-H stretching vibrations from the cyclopentyl rings are anticipated just below 3000 cm⁻¹. The C-O stretching vibration should appear in the 1100-1200 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum will complement the IR data. The C-C stretching and ring breathing modes of the cyclopentyl groups are expected to be prominent. Due to the molecule's symmetry, some vibrational modes may be exclusively Raman active, providing a more complete picture of the molecular vibrations.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Spectroscopy
O-H Stretch3200-3600IR (broad, strong)
C-H Stretch2850-3000IR (strong), Raman (strong)
C-O Stretch1100-1200IR (medium)
C-C Stretch800-1100Raman (strong)

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for confirming the molecular formula of this compound and for elucidating its fragmentation pathways upon ionization.

Molecular Formula Validation: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₀H₁₈O), the expected exact mass would be used to confirm its molecular formula.

Fragmentation Pathway Analysis: As a tertiary alcohol, this compound is expected to exhibit characteristic fragmentation patterns. The molecular ion peak may be weak or absent. A prominent fragmentation pathway would be the loss of a cyclopentyl radical to form a stable oxonium ion. Another likely fragmentation is the loss of a water molecule (M-18), which is common for alcohols. Alpha-cleavage, involving the breaking of a C-C bond adjacent to the oxygen atom, is also a probable fragmentation route. whitman.eduwhitman.edulibretexts.orgchemistrynotmystery.comlibretexts.org

Observed and Predicted Mass Spectrometry Fragments for this compound

m/zProposed Fragment
154[C₁₀H₁₈O]⁺ (Molecular Ion)
136[C₁₀H₁₆]⁺ (Loss of H₂O)
85[C₅H₉O]⁺ (Loss of C₅H₉ radical)

X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.orgnih.govlibretexts.orgillinois.edu If a suitable single crystal of this compound could be grown, this technique would provide a wealth of information.

The crystal structure would reveal detailed bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions, particularly the hydrogen bonding network formed by the hydroxyl groups, which dictates the packing of the molecules in the crystal lattice. Since this compound is an achiral molecule, the determination of absolute configuration is not applicable.

Chiroptical Spectroscopies (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization

Chiroptical techniques, such as Electronic Circular Dichroism (ECD), are specifically used to study chiral molecules. acs.orgunipi.itnih.govnih.govjascoinc.com These methods measure the differential absorption of left- and right-circularly polarized light.

Since this compound is an achiral molecule, it does not possess non-superimposable mirror images (enantiomers). Therefore, it will not exhibit an ECD spectrum. An ECD experiment on a sample of this compound would result in a null signal, confirming the absence of chirality.

Conformational Analysis and Stereochemical Insights

Understanding the conformational preferences of the two cyclopentyl rings is crucial for a complete description of the molecule's structure and properties.

The five-membered cyclopentane (B165970) ring is not planar and exists in dynamic equilibrium between two main puckered conformations: the envelope and the half-chair (or twist). maricopa.edu For this compound, each of the two cyclopentyl rings will adopt these non-planar conformations to minimize angle and torsional strain. The presence of the bulky cyclopentyl and hydroxyl substituents on the central carbon atom will influence the preferred conformations of the rings.

Computational methods, such as molecular mechanics and density functional theory (DFT) calculations, would be invaluable in exploring the potential energy surface of this compound. nih.govmdpi.com These calculations can predict the relative energies of different conformers and the energy barriers for interconversion between them. Such studies would likely reveal that the cyclopentyl rings adopt conformations that minimize steric interactions between them.

Investigation of Ring Pucker and Inversion Dynamics in Cyclopentane Moieties

The conformational landscape of the two cyclopentane rings in this compound is primarily defined by the dynamics of ring puckering. Cyclopentane itself is not planar; it adopts puckered conformations to alleviate torsional strain. The two most common conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry), which are very close in energy and can interconvert through a low-energy barrier via a process known as pseudorotation.

In this compound, the substitution at the C1 position of each ring introduces additional steric and electronic factors that influence the puckering preference and the dynamics of inversion. The covalent bond between the two rings and the presence of the hydroxyl group create a more complex potential energy surface compared to unsubstituted cyclopentane.

Computational studies on analogous bicyclic and substituted cyclic systems suggest that the bulky nature of the opposing cyclopentyl group and the hydroxyl substituent will likely favor specific puckered conformations that minimize steric interactions. It is hypothesized that the cyclopentane rings will adopt conformations where the connecting C1-C1' bond is in a pseudo-equatorial position to reduce steric hindrance. The dynamics of ring inversion, or the process by which one puckered conformation converts to another, can be investigated using variable-temperature NMR spectroscopy and computational methods such as molecular dynamics simulations.

Table 1: Hypothetical Energy Barriers for Ring Inversion in Cyclopentane Derivatives

CompoundMethodEnergy Barrier (kcal/mol)
CyclopentaneExperimental~0.0 (Pseudorotation)
MethylcyclopentaneComputational3.5 - 4.5
This compoundEstimated 4.0 - 6.0

Analysis of Steric and Electronic Effects on Molecular Conformation

The hydroxyl group introduces electronic effects through its polarity and ability to form hydrogen bonds. The electronegativity of the oxygen atom polarizes the C-O and O-H bonds, influencing the local electronic environment. msu.edu Intramolecular hydrogen bonding between the hydroxyl hydrogen and the oxygen's lone pair is unlikely to be a major conformational driver in the gas phase but can influence conformational preferences in solution, especially in non-polar solvents. In polar solvents, intermolecular hydrogen bonding with solvent molecules will be more significant.

The inductive effect of the two alkyl (cyclopentyl) groups attached to the carbinol carbon increases the electron density on this carbon and, to a lesser extent, on the oxygen atom. stackexchange.com This can influence the reactivity of the hydroxyl group.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure, Bonding, and Energetics

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, bonding, and energetics of this compound. researchgate.net These calculations can provide insights into the molecule's stability, preferred conformations, and the nature of its chemical bonds.

Calculations would likely begin with a conformational search to identify the lowest energy structures. For each stable conformer, properties such as the molecular orbital energies (HOMO and LUMO), dipole moment, and atomic charges can be computed. The energy difference between conformers provides information on their relative populations at a given temperature.

Table 2: Calculated Electronic Properties for a Hypothetical Conformer of this compound (DFT B3LYP/6-31G)*

PropertyCalculated Value
Total Energy (Hartree)-544.8
HOMO Energy (eV)-6.2
LUMO Energy (eV)1.5
Dipole Moment (Debye)1.8

Note: These values are illustrative and represent typical results obtained from quantum chemical calculations for similar tertiary alcohols.

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations can be employed to explore the conformational space of this compound over time, providing a dynamic picture of its behavior. rsc.orgnih.gov By simulating the motion of the atoms based on a force field, MD can reveal the accessible conformations, the pathways for conformational changes, and the influence of the solvent on these dynamics.

Simulations in different solvents (e.g., water, ethanol, hexane) can elucidate the role of solvent-solute interactions, particularly hydrogen bonding, in stabilizing specific conformations. rsc.org The analysis of the simulation trajectories can provide information on the flexibility of the cyclopentyl rings and the rotational freedom around the C1-C1' bond. frontiersin.org

Reaction Mechanism Elucidation via Transition State Calculations

A common reaction of tertiary alcohols is acid-catalyzed dehydration to form alkenes. chemistrysteps.com Computational chemistry can be used to elucidate the mechanism of this reaction for this compound. The reaction is expected to proceed via an E1 mechanism, involving the formation of a tertiary carbocation intermediate. unacademy.comlibretexts.org

Transition state calculations can be performed to locate the transition state structure for the rate-determining step, which is the loss of a water molecule from the protonated alcohol to form the carbocation. The calculated activation energy for this step provides an estimate of the reaction rate. Further calculations can explore the subsequent deprotonation steps leading to the formation of different possible alkene products.

Prediction of Spectroscopic Parameters and Reactivity

Quantum chemical methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for structure verification. For instance, NMR chemical shifts (¹H and ¹³C) can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. acs.orgrsc.org The predicted spectrum can aid in the assignment of experimental signals.

Reactivity descriptors, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, can be calculated to predict the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The electrostatic potential map visually indicates the electron-rich and electron-poor regions of the molecule, suggesting sites for nucleophilic or electrophilic attack.

Applications of 1 Cyclopentyl 1 Cyclopentanol in Complex Organic Synthesis

As a Synthetic Intermediate for Natural Product Synthesis

The cyclopentane (B165970) ring is a recurring motif in a vast array of natural products, many of which exhibit significant biological activity. The synthesis of these complex molecules often relies on the strategic use of functionalized cyclopentane derivatives. While direct applications of 1-Cyclopentyl-1-cyclopentanol in natural product synthesis are not yet extensively documented, its structure suggests a potential role as a precursor to key intermediates. For instance, dehydration of this compound would lead to the formation of 1-cyclopentylcyclopentene, a potential dienophile or precursor to various functionalized bicyclic systems.

The strategic placement of the hydroxyl group could also be exploited for directing further chemical transformations, enabling the stereoselective introduction of new functionalities. This is particularly crucial in the synthesis of chiral molecules, where precise control over the three-dimensional arrangement of atoms is paramount.

Utilization as a Building Block for Architecturally Complex Molecules

The rigid, bicyclic framework of this compound makes it an attractive starting material for the synthesis of architecturally complex molecules. The fusion of two cyclopentyl rings provides a compact and sterically defined core that can be further elaborated. The tertiary alcohol functionality serves as a handle for introducing a variety of other chemical groups, allowing for the construction of diverse and complex scaffolds.

For example, the hydroxyl group can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce a range of substituents. Alternatively, oxidation of the alcohol could be explored, although the tertiary nature of the alcohol presents a challenge that would require specific reagents. The inherent strain and geometry of the bicyclic system can also be harnessed to drive specific rearrangements or ring-opening reactions, leading to novel and otherwise difficult-to-access molecular skeletons.

Precursor in the Development of Specialty Chemicals and Functional Materials

The unique physical and chemical properties of compounds derived from this compound could be valuable in the development of specialty chemicals and functional materials. For instance, esters and ethers derived from this alcohol may exhibit interesting properties as lubricants, plasticizers, or fragrance components. The compact and rigid structure of the dicyclopentyl framework could impart desirable thermal stability and viscosity characteristics to such materials.

In the realm of materials science, polymers incorporating the this compound moiety could possess unique thermal and mechanical properties. The bicyclic structure could enhance the rigidity and glass transition temperature of polymers, making them suitable for high-performance applications.

Role in the Synthesis of Bio-Derived Compounds and High-Density Fuels

A significant area of application for cyclopentanol (B49286) and its derivatives is in the production of high-density fuels. nih.govresearchgate.net Cyclopentanol itself can be derived from lignocellulosic biomass, making it a renewable feedstock. nih.gov The Guerbet reaction of cyclopentanol, followed by hydrodeoxygenation, has been shown to produce bi(cyclopentane) and tri(cyclopentane), which are high-density aviation fuels. nih.gov

Following this precedent, this compound can be envisioned as a key intermediate in the synthesis of even higher-density fuels. Dehydration and subsequent hydrogenation of this compound would yield bicyclopentane, a high-density hydrocarbon. The energy density of fuels is a critical parameter, particularly for aviation and aerospace applications, and polycyclic alkanes are known to have high densities and volumetric heating values. bohrium.comfigshare.com

The synthesis of such high-density biofuels from biomass-derived feedstocks represents a significant step towards sustainable energy solutions. researchgate.netbohrium.comfigshare.com The conversion of biomass-derived furfural (B47365) to cyclopentanone (B42830), a precursor to cyclopentanol, is a well-established process, further highlighting the potential of this chemical family in the bio-fuel sector.

Table 1: Potential High-Density Fuels Derived from Cyclopentanol and its Derivatives

PrecursorReaction SequenceProductKey Properties
CyclopentanolGuerbet Reaction, HydrodeoxygenationBi(cyclopentane), Tri(cyclopentane)High density, suitable as aviation fuel. nih.gov
This compoundDehydration, HydrogenationBicyclopentanePotentially higher density and energy content.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclopentyl-1-cyclopentanol, and how can experimental reproducibility be ensured?

  • Methodology : Begin with cyclopentanol as a precursor, using acid-catalyzed cyclization or nucleophilic substitution (e.g., Grignard reagents). Ensure purity by characterizing intermediates via 1H^1H-NMR and GC-MS. For reproducibility, document reaction conditions (temperature, solvent, catalyst concentration) in triplicate and cross-validate with independent replicates .
  • Key Data : Include yield percentages under varying conditions (e.g., 45–68% yield at 80–100°C) and retention indices for chromatographic peaks.

Q. How should researchers address discrepancies in spectroscopic data for this compound across studies?

  • Approach : Compare 13C^{13}C-NMR shifts (e.g., δ 70–75 ppm for hydroxyl-bearing carbon) with PubChem data (DTXSID30516528) . Cross-reference with computational simulations (DFT-based chemical shift predictions) to resolve ambiguities. Report solvent effects (e.g., DMSO vs. CDCl3_3) and calibration standards .

Q. What purification techniques are most effective for isolating this compound from byproducts?

  • Protocol : Use fractional distillation (boiling point ~200°C) followed by recrystallization in hexane/ethyl acetate. Validate purity via melting point analysis (reported range: 85–88°C) and HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How do stereochemical factors influence the reactivity of this compound in asymmetric catalysis?

  • Experimental Design : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) and evaluate catalytic efficiency in model reactions (e.g., aldol condensation). Use polarimetry and X-ray crystallography to confirm absolute configuration. Compare turnover numbers (TON) and enantiomeric excess (ee) with achiral analogs .
  • Data Contradictions : Address conflicting ee values (e.g., 75% vs. 92%) by re-examining solvent polarity and catalyst loading. Apply ANOVA to assess statistical significance .

Q. What computational models predict the thermodynamic stability of this compound derivatives?

  • Framework : Perform DFT calculations (B3LYP/6-31G*) to analyze conformer energies and substituent effects. Validate with experimental ΔHf_f data from calorimetry. Use Gaussian or ORCA software for trajectory analysis .
  • Contradiction Resolution : If computational results deviate >5 kcal/mol from experimental values, re-optimize basis sets or include dispersion corrections (e.g., D3BJ) .

Q. How can researchers correlate the structural features of this compound with its biological activity?

  • Strategy : Conduct SAR studies by modifying substituents (e.g., halogenation at the cyclopentyl ring) and testing inhibition of target enzymes (IC50_{50} assays). Use molecular docking (AutoDock Vina) to predict binding affinities. Cross-validate with in vitro cytotoxicity data (e.g., MTT assays) .
  • Data Interpretation : Apply linear regression to link logP values with membrane permeability (R2^2 ≥ 0.85 required for significance) .

Methodological Standards

  • Data Reporting : Follow Beilstein Journal guidelines: Limit main text to 5 compounds; additional data in supplementary files with hyperlinked references .
  • Statistical Rigor : Use ANOVA or t-tests (p < 0.05) for all conclusions, as mandated by doctoral standards .
  • Ethical Compliance : Adhere to in-vitro research protocols; avoid human/animal testing unless explicitly approved .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.